1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine
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Overview
Description
Preparation Methods
The synthesis of 1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine involves several steps. One common synthetic route includes the reaction of 3-bromopyridine with azepane in the presence of a base to form 3-(azepan-1-yl)pyridine. This intermediate is then reacted with ethylamine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the azepane ring or the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions: Reagents like sodium hydride, potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The azepane ring and pyridine moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine can be compared with other similar compounds such as:
1-(3-Pyridinyl)ethanamine: This compound lacks the azepane ring, making it less bulky and potentially less selective in its interactions.
1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine: The presence of a fluorine atom and a pyrazole ring introduces different electronic and steric properties, affecting its reactivity and interactions
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
1-[6-(azepan-1-yl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C13H21N3/c1-11(14)12-6-7-13(15-10-12)16-8-4-2-3-5-9-16/h6-7,10-11H,2-5,8-9,14H2,1H3 |
InChI Key |
LYGULMRXVXTWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2CCCCCC2)N |
Origin of Product |
United States |
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